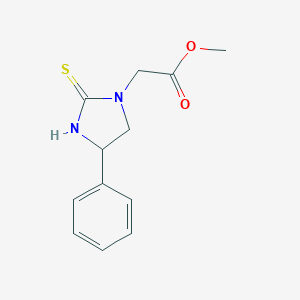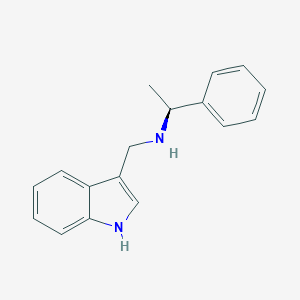
2-{2-Fluoro-5-nitrophenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-Fluoro-5-nitrophenyl}acetamide, also known as FNPA, is a chemical compound that has been gaining attention in scientific research due to its potential as a therapeutic agent. FNPA is a nitroaromatic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
2-{2-Fluoro-5-nitrophenyl}acetamide's mechanism of action involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 2-{2-Fluoro-5-nitrophenyl}acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-{2-Fluoro-5-nitrophenyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins, and to inhibit the growth of cancer cells. 2-{2-Fluoro-5-nitrophenyl}acetamide has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, 2-{2-Fluoro-5-nitrophenyl}acetamide has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage.
Advantages and Limitations for Lab Experiments
2-{2-Fluoro-5-nitrophenyl}acetamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and reduce inflammation. However, there are also limitations to its use in lab experiments. 2-{2-Fluoro-5-nitrophenyl}acetamide is a nitroaromatic compound, which can be toxic in high concentrations. Additionally, 2-{2-Fluoro-5-nitrophenyl}acetamide's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-{2-Fluoro-5-nitrophenyl}acetamide. One area of research is to further investigate its mechanism of action and how it can be used to develop new therapies for cancer and inflammatory diseases. Another area of research is to study the potential side effects of 2-{2-Fluoro-5-nitrophenyl}acetamide and how they can be minimized. Additionally, research can be conducted to optimize the synthesis method of 2-{2-Fluoro-5-nitrophenyl}acetamide and to develop new derivatives of the compound that may have improved therapeutic properties.
Conclusion:
2-{2-Fluoro-5-nitrophenyl}acetamide is a promising chemical compound that has been studied for its potential as a therapeutic agent in various scientific research applications. Its mechanism of action involves the inhibition of enzymes and proteins that are involved in cancer cell growth and inflammation. 2-{2-Fluoro-5-nitrophenyl}acetamide has several advantages for lab experiments, but there are also limitations to its use. Future research on 2-{2-Fluoro-5-nitrophenyl}acetamide can help to further understand its mechanism of action and develop new therapies for cancer and inflammatory diseases.
Synthesis Methods
2-{2-Fluoro-5-nitrophenyl}acetamide can be synthesized using various methods, including the reaction of 2-fluoro-5-nitrophenol with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-fluoro-5-nitrophenol with acetic acid and acetic anhydride in the presence of a catalyst. The resulting product is purified using column chromatography or recrystallization.
Scientific Research Applications
2-{2-Fluoro-5-nitrophenyl}acetamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 2-{2-Fluoro-5-nitrophenyl}acetamide has been studied for its potential as a treatment for cancer, specifically breast cancer, due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, due to its ability to reduce inflammation.
properties
Molecular Formula |
C8H7FN2O3 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7FN2O3/c9-7-2-1-6(11(13)14)3-5(7)4-8(10)12/h1-3H,4H2,(H2,10,12) |
InChI Key |
VXTVSBFUDDMJKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)F |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290138.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290141.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290142.png)

![13,15-diphenyl-2,14,15,17-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,16-heptaen-11-one](/img/structure/B290147.png)
![2-[[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]methyl]-4-nitrophenol](/img/structure/B290148.png)

![[4-[(3-Methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinyl]methanol](/img/structure/B290152.png)
![Ethyl 4-[(3-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290154.png)
![ethyl 4-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290155.png)
![3-Phenyl-5,6,7,8-tetrafluoroisoxazolo[5,4-b]quinoline](/img/structure/B290158.png)
![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)
![5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290161.png)
![5,6,7,8-tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290162.png)